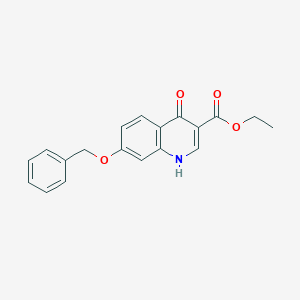

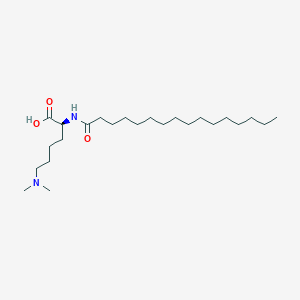

Ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate is a compound that belongs to the class of 4-oxoquinolines, which are of significant interest in medicinal chemistry due to their biological and synthetic versatility. These compounds have been associated with various pharmacological activities, including antibacterial and antiviral properties. The presence of different substituents on the quinoline core can lead to a variety of biological activities, making them valuable targets for synthesis and study in the context of drug development .

Synthesis Analysis

The synthesis of ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate derivatives can be approached through a two-step process starting from commercially available 2-aminobenzoic acids. Initially, anthranilic acids are converted to isatoic anhydrides, followed by a reaction with the sodium enolate of ethyl acetoacetate to form substituted quinolines . Additionally, the synthesis of related compounds, such as ethyl 7-amino-substituted 1,4-dihydro-3H-2,3-benzoxazines-3-carboxylate, involves a sequence of nitration, reduction, diazotation, and palladium-catalyzed coupling reactions . These methods highlight the synthetic versatility and the possibility of introducing various substituents at different positions on the quinoline core.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by a planar quinoline ring system. For instance, in the case of ethyl 5,8-dibromo-2-dibromomethyl-6,7-dimethoxyquinoline-3-carboxylate, the quinoline ring system is approximately planar, with a slight deviation and a small dihedral angle between the six-membered rings, indicating the overall planarity of the molecule . This planarity is a common feature among quinoline derivatives and is important for their interaction with biological targets.

Chemical Reactions Analysis

Quinoline derivatives undergo a variety of chemical reactions, which are essential for their functionalization and biological activity. For example, the N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide is regioselective, occurring at the nitrogen of the oxoquinoline group . Furthermore, radical bromination reactions have been used to introduce bromine atoms into the quinoline structure, as seen in the synthesis of ethyl 5,8-dibromo-2-dibromomethyl-6,7-dimethoxyquinoline-3-carboxylate . Azo coupling reactions are another example, used in the synthesis of 3-hydroxy-6-(R-phenylazo)-7,8-benzo-1,2,3,4-tetrahydroquinolines, which serve as analytical reagents for nitrite and nitrate anions .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate derivatives are influenced by their molecular structure. The planarity of the quinoline core and the nature of the substituents affect the compound's solubility, melting point, and reactivity. For instance, the introduction of bromine atoms can increase the molecular weight and change the compound's reactivity due to the presence of electrophilic bromine . The presence of hydroxy groups and other functional groups can also form intramolecular hydrogen bonds, affecting the compound's solubility and spectral properties . These properties are crucial for the compound's biological activity and its potential as a pharmaceutical agent.

Applications De Recherche Scientifique

Antibacterial Activity

- Synthesis and Antibacterial Activity : Ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate derivatives have been explored for their antibacterial properties. For instance, Rádl and Janichová (1992) synthesized 3-hydroxyderivatives of quinolones, which were further modified to produce benzyloxy derivatives showing potential antibacterial activities (Rádl & Janichová, 1992).

Anticoccidial Activities

- Synthesis and Anticoccidial Activities : Yan et al. (2010) synthesized novel ethyl 7-alkyl-6-(2-aryloxyethoxy)-4-hydroxyquinoline-3-carboxylates, showing significant anticoccidial activities against Eimeria tenella in chicken diets (Yan et al., 2010).

Antiviral Activity

- Synthesis and Anti-HBV Activities : Gong Ping (2008) explored the synthesis of ethyl 7-hydroxyquinoline-3-carboxylate derivatives and evaluated their anti-HBV (Hepatitis B Virus) activities in vitro, demonstrating significant inhibitory effects on HBV replication (Gong Ping, 2008).

Antioxidative or Prooxidative Effects

- Antioxidative or Prooxidative Effect on Erythrocytes : Liu et al. (2002) studied the effects of 4-hydroxyquinoline derivatives on free-radical-initiated hemolysis of erythrocytes, revealing insights into the antioxidative and prooxidative roles of these compounds depending on their distributive status (Liu et al., 2002).

Anticancer Assessment

- Reactivity and Anticancer Assessment : Regal et al. (2020) assessed the cytotoxic activity of Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate against various cancer cell lines, providing insights into its potential as an anticancer agent (Regal et al., 2020).

Propriétés

IUPAC Name |

ethyl 4-oxo-7-phenylmethoxy-1H-quinoline-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4/c1-2-23-19(22)16-11-20-17-10-14(8-9-15(17)18(16)21)24-12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJFAAXMCFXOPOM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10594829 |

Source

|

| Record name | Ethyl 7-(benzyloxy)-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate | |

CAS RN |

17825-15-9 |

Source

|

| Record name | Ethyl 7-(benzyloxy)-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3-Chlorophenyl)amino]-4-oxobutanoic acid](/img/structure/B95223.png)

![[(2R,4S,5R)-2,5-dibenzoyloxyoxan-4-yl] benzoate](/img/structure/B95237.png)

![5-Chloro-3-methylbenzo[b]thiophene](/img/structure/B95242.png)